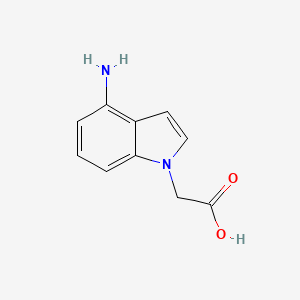

2-(4-amino-1H-indol-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKGBFOOAVIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303991 | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245568-73-3 | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 4 Amino 1h Indol 1 Yl Acetic Acid and Analogues

Alkylation Approaches for Indole (B1671886) N1-Substitution

The introduction of an acetic acid side chain at the N1 position of the indole nucleus is a pivotal step in the synthesis of 2-(4-amino-1H-indol-1-yl)acetic acid. This is typically achieved through the N-alkylation of a suitable 4-aminoindole (B1269813) precursor. A common method involves the reaction of the indole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

A significant challenge in the N1-alkylation of 4-aminoindole is the presence of two nucleophilic nitrogen atoms: the N1 of the indole ring and the N4 of the amino group. This can lead to a mixture of N1- and N4-alkylated products, as well as di-alkylated species. To achieve regioselectivity for the desired N1-alkylation, it is often necessary to employ a protecting group strategy for the 4-amino group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. acs.org

The general approach involves the initial protection of the 4-amino group of 4-aminoindole with a suitable protecting group like Boc. The resulting N-Boc-4-aminoindole is then subjected to N1-alkylation. The increased steric hindrance around the N4-Boc-protected amine favors the alkylation at the less hindered N1 position of the indole ring.

Table 1: Representative Conditions for N1-Alkylation of Protected Indoles

| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Boc-4-aminoindole | Ethyl bromoacetate | NaH | THF | 0 - rt | Good |

| Indole | Ethyl 2-bromoacetate | NaOH | Benzene (B151609)/Water | 25 | 92 |

Functional Group Interconversions on the Indole Core

The synthesis of the target compound often begins with a commercially available or readily synthesized substituted indole, which is then chemically modified to introduce the required 4-amino group. A common precursor for 4-aminoindole is 4-nitroindole (B16737). The nitro group can be effectively reduced to an amino group using various established methods.

One widely used method is catalytic hydrogenation. This involves treating the 4-nitroindole with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This method is generally clean and provides high yields of the corresponding 4-aminoindole.

Alternatively, the reduction of the nitro group can be achieved using chemical reducing agents. A common and effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent mixture like ethanol (B145695) and water. This method is often preferred for its cost-effectiveness and operational simplicity.

Following the reduction, the resulting 4-amino group is often protected to prevent its interference in subsequent reactions, as discussed in the previous section. The protection of the 4-amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) or DMAP (4-dimethylaminopyridine) affords the N-Boc-4-aminoindole. acs.org

Table 2: Methods for the Reduction of 4-Nitroindole to 4-Aminoindole

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) |

| 4-Nitro-1-TIPS-indole | 10% Pd/C, H₂ | Ethanol | rt, 4 days | 83 |

| 4-Nitroindoline | Fe powder, HCl | Ethanol/Water | Reflux, 2h | 92 |

Formation of the Acetic Acid Moiety

The final step in the synthesis of this compound is the formation of the carboxylic acid functional group. In the synthetic route involving N1-alkylation with an ethyl haloacetate, this is typically achieved through the hydrolysis of the resulting ester, ethyl 2-(4-amino-1H-indol-1-yl)acetate.

The hydrolysis is generally carried out under basic conditions. A common procedure involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent system like a mixture of tetrahydrofuran (B95107) (THF), methanol, and water. The reaction mixture is typically stirred at room temperature until the hydrolysis is complete, as monitored by techniques like thin-layer chromatography (TLC).

Following the complete hydrolysis of the ester, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This protonates the carboxylate salt, leading to the precipitation of the desired this compound. The solid product can then be isolated by filtration, washed with water, and dried. If a protecting group was used for the 4-amino group, a subsequent deprotection step would be necessary. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA). acs.org

Advanced Synthetic Transformations for Indole-Aminoacetic Acid Scaffolds

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex indole derivatives, including indole-aminoacetic acid scaffolds. These methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-N and C-C bonds. While not directly applied in the final steps of the target molecule's synthesis, palladium catalysis can be instrumental in the preparation of substituted indole precursors. For instance, palladium-catalyzed amination reactions can be used to introduce the amino group at the 4-position of the indole ring. Furthermore, innovative palladium-catalyzed cascade reactions, such as a Tsuji-Trost reaction followed by a Heck coupling, have been developed for the one-pot synthesis of indole-3-acetic acid derivatives. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another advanced technique that has gained significant traction in recent years. reading.ac.uk Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. The N1-alkylation of indoles and the hydrolysis of esters are reactions that can potentially be accelerated and optimized using microwave technology, offering a more efficient route to the target compound. reading.ac.uk

Challenges and Innovations in Synthetic Pathways for Indole-Acetic Acid Derivatives

The synthesis of this compound and its analogues is not without its challenges. The primary challenge, as previously mentioned, is achieving regioselective N1-alkylation in the presence of the nucleophilic 4-amino group. The innovative use of protecting group strategies, such as the Boc group, has been a key development in overcoming this hurdle. The choice of the protecting group is crucial, as it must be stable to the alkylation conditions and easily removable without affecting other functional groups in the molecule.

Furthermore, the development of catalytic methods that are more environmentally friendly is a continuous area of research. This includes the use of less toxic reagents and solvents, as well as the development of recyclable catalysts. The application of green chemistry principles, such as the use of microwave-assisted synthesis to reduce energy consumption and reaction times, represents a significant innovation in the synthesis of indole-acetic acid derivatives. reading.ac.uk

Biological Activity Profiles and Mechanistic Elucidation of 2 4 Amino 1h Indol 1 Yl Acetic Acid Derivatives

Investigation of Antimicrobial and Antifungal Efficacy

Indole (B1671886) derivatives, particularly those integrated with other heterocyclic systems like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies have evaluated these compounds against a panel of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

The antimicrobial efficacy of these derivatives is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov For instance, certain novel indole-triazole derivatives have shown significant promise as both antibacterial and antifungal lead compounds. nih.gov Research into various 1H-indole derivatives has confirmed their activity against bacteria such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), and fungi like Aspergillus niger and Candida albicans. nanobioletters.com The activity is often compared to standard drugs like Ampicillin and Fluconazole. nanobioletters.com

Similarly, compounds combining amino acid fragments with 1,2,4-triazole have shown broad-spectrum fungicidal properties against various phytopathogenic fungi. nih.gov The mechanism of antifungal action for some triazole derivatives involves the inhibition of sterol 14-α demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.govmdpi.com The introduction of different substituents allows for the modulation of activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing efficacy. nih.govconnectjournals.com

| Compound Class | Target Microorganism | Observed Activity (MIC in µg/mL) | Reference Standard |

|---|---|---|---|

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 nih.gov | Ampicillin, Ciprofloxacin nih.gov |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 nih.gov | Ampicillin, Ciprofloxacin nih.gov |

| 4-amino-1,2,4-triazole derivative (4c) | S. aureus | 16 connectjournals.com | - |

| 4-amino-1,2,4-triazole derivative (4e) | E. coli | 25 connectjournals.com | - |

| 4-amino-1,2,4-triazole derivative (4e) | C. albicans | 24 connectjournals.com | - |

| 1,2,4-triazole-amino acid derivative (8k) | Physalospora piricola | EC₅₀: 10.126 nih.gov | Mefentrifluconazole nih.gov |

Exploration of Antiproliferative and Anticancer Mechanisms

The indole scaffold is a core component of numerous anticancer agents, and derivatives of 2-(4-amino-1H-indol-1-yl)acetic acid have been investigated for their potential to inhibit the growth of various tumor cell lines. nih.gov Their mechanisms of action are multifaceted, involving the induction of programmed cell death, modulation of the cell cycle, and interaction with critical cellular signaling pathways.

A key mechanism for the anticancer activity of these derivatives is the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov For example, certain nortopsentin analogues, which are bis-indolyl alkaloids, have been shown to induce a pro-apoptotic effect in human hepatoma HepG2 cells. researchgate.net This process is associated with the externalization of phosphatidylserine (B164497) on the plasma membrane and mitochondrial dysfunction. researchgate.net Furthermore, these compounds can cause an accumulation of cells in the subG0/G1 phase, which is indicative of apoptosis, while also arresting viable cells in the G2/M phase of the cell cycle. researchgate.net Similarly, other novel sulfonamide derivatives have demonstrated the ability to induce apoptosis in acute leukemia cell lines (K562 and Jurkat) by activating both intrinsic and extrinsic apoptotic pathways and causing cell cycle blockade at the G2/M or G0/G1 phases. ualberta.canih.gov This suggests that indole-based compounds can disrupt the normal progression of the cell cycle, leading to the elimination of cancer cells. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to interfere with specific signaling pathways that are dysregulated in cancer. The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its function is often inhibited in cancer cells by proteins like Mouse double minute 2 homolog (MDM2). nih.gov Fluoro-substituted indole-based antagonists have been developed that can disrupt the p53-MDM2 interaction. nih.gov By blocking MDM2, these compounds restore the tumor-suppressing function of p53, leading to an increase in p53 levels, the expression of p53-target genes, and ultimately, cell cycle arrest and selective growth inhibition in cancer cells with wild-type p53. nih.gov

Another critical pathway in cancer is mediated by the Epidermal Growth Factor Receptor (EGFR). In some cancers like glioblastoma, EGFR signaling can suppress the function of wild-type p53. nih.gov Derivatives targeting the EGFR signaling cascade have shown potent inhibitory activity. For instance, certain pyrazolyl-s-triazine derivatives demonstrated significant EGFR inhibition, which in turn affects downstream pathways like PI3K/AKT/mTOR, crucial for cell survival and proliferation. mdpi.com

A novel approach to cancer therapy involves targeting tumor cell metabolism. Many cancer cells exhibit high rates of glycolysis and produce large amounts of lactate (B86563), which is exported out of the cell by monocarboxylate transporters (MCTs) to avoid intracellular acidification. oncotarget.com MCT1 is a key transporter responsible for this lactate efflux. mdpi.comnih.gov Inhibition of MCT1 leads to an accumulation of intracellular lactate, a drop in intracellular pH, and a disruption of the cell's metabolic processes, ultimately impairing tumor growth. oncotarget.comnih.gov The selective MCT1 inhibitor AZD3965 has demonstrated this effect in lymphoma models, causing lactate to build up within the tumor and significantly inhibiting its growth. oncotarget.com This metabolic disruption also leads to a reduction in glycolytic intermediates and inhibition of the TCA cycle. mdpi.com While not all MCT1 inhibitors are direct indole acetic acid derivatives, the principle of targeting lactate transport represents a promising mechanistic avenue for novel anticancer agents based on this scaffold.

Interference with DNA synthesis and integrity is a classic anticancer strategy. Some heterocyclic compounds related to the indole scaffold function by inhibiting enzymes crucial for this process, such as topoisomerases. mdpi.com Topoisomerase IIα is an enzyme that manages DNA tangles during replication; its inhibition leads to DNA damage and cell death. mdpi.com Acridine-thiosemicarbazone derivatives have been shown to inhibit the activity of human topoisomerase IIα, demonstrating a clear mechanism for their antiproliferative effects. mdpi.com This suggests that indole acetic acid derivatives could be designed to function as topoisomerase poisons, thereby modulating DNA synthesis and inducing cytotoxicity in cancer cells.

Enzyme Inhibition Studies and Mechanistic Insights

Beyond their direct effects on cancer cell proliferation, derivatives of this compound have been studied as inhibitors of various enzymes implicated in a range of diseases. nih.govmdpi.com

One major area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are key to inflammation. unito.it Derivatives built on a 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold have been developed as potent and selective COX-2 inhibitors. unito.it Other studies have explored the non-selective inhibition of both COX-1 and COX-2 by aminoacetylenic isoindoline (B1297411) 1,3-diones, which show anti-inflammatory activity. researchgate.net

Another important class of enzymes is the cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of neurodegenerative diseases like Alzheimer's. nih.govijcce.ac.ir Amino acid Schiff base-metal complexes have shown potent inhibitory activities against both AChE and BChE. ijcce.ac.ir

Furthermore, indole acetic acid sulfonate derivatives have been identified as effective inhibitors of ectonucleotidases (such as ENPP1, ENPP3, and e5'NT), enzymes that play a role in the tumor microenvironment by producing adenosine. nih.gov The inhibition of these enzymes represents a potential immunotherapeutic strategy. nih.gov

| Compound Scaffold | Target Enzyme | Potency/Activity | Therapeutic Area |

|---|---|---|---|

| Indole acetic acid sulfonate | Ectonucleotidases (e.g., h-ENPP1) | IC₅₀ values in the sub-micromolar range (0.32 to 0.81 µM) nih.gov | Oncology nih.gov |

| Tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition unito.it | Anti-inflammatory unito.it |

| Amino acid Schiff base-Zn(II) complexes | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Kᵢ values in the µM range ijcce.ac.ir | Neurodegenerative Disease ijcce.ac.ir |

| Acridine–thiosemicarbazone | Topoisomerase IIα | Up to 79% inhibition at 100 µM mdpi.com | Oncology mdpi.com |

| 1,2,4-triazolyl-α-amino acids | Sterol 14-α demethylase (CYP51) | Binding affinity demonstrated via molecular docking nih.govmdpi.com | Antifungal nih.govmdpi.com |

Cyclooxygenase (COX) Inhibition

Derivatives of indole acetic acid have been identified as promising inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov The COX enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

Research into novel indole derivatives has aimed to develop compounds with selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov In one such study, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov

Several of these derivatives demonstrated significant anti-inflammatory effects. Notably, compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions exhibited the highest degree of anti-inflammatory activity. nih.gov Further investigation into one of the most potent compounds, designated as S3, revealed selective inhibition of COX-2 expression, suggesting a favorable gastric safety profile. nih.gov Molecular docking studies of compound S3 indicated that it forms a hydrogen bond with Tyr 355 and Arg 120 in the active site of the COX-2 enzyme, an interaction also observed with the established NSAID, indomethacin. nih.gov

| Compound | Substitution Pattern | Anti-inflammatory Activity (% inhibition after 3h) | COX Selectivity |

|---|---|---|---|

| Indomethacin (Reference) | - | 76.89% | Non-selective |

| S3 | 3-nitrophenyl | Significant | Selective for COX-2 |

| S7 | 3,4-dimethoxyphenyl | Significant | Not specified |

| S14 | 2,4,5-trimethoxyphenyl | Significant | Not specified |

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Modulation

Pyruvate dehydrogenase kinases (PDKs) are a family of four isoenzymes that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). nih.gov By phosphorylating and thereby inhibiting PDC, PDKs divert pyruvate from oxidation in the mitochondria towards lactate production, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells. nih.gov Consequently, the inhibition of PDKs is being explored as a potential anti-cancer strategy. nih.govnih.gov

While there is extensive research into various chemical scaffolds as PDK inhibitors, the specific modulatory activity of this compound derivatives on PDKs has not been extensively reported in publicly available literature. However, the pursuit of novel, potent, and selective PDK inhibitors is an active area of drug discovery. nih.gov The indole acetic acid scaffold, with its potential for diverse chemical modifications, could be a candidate for the design of new PDK modulators. Future research could explore the synthesis and screening of a library of this compound derivatives to identify compounds with activity against one or more of the PDK isoforms.

AMP-activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. nih.gov Activation of AMPK can have beneficial effects on conditions associated with metabolic dysregulation. nih.gov Acetic acid itself has been shown to activate AMPK, suggesting that derivatives of acetic acid may also possess this activity. nih.govplos.org

Indeed, research has demonstrated that indole acid derivatives can act as direct activators of AMPK. A notable example is the compound PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), which was identified as a direct AMPK activator. acs.org Another study highlighted a 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid derivative as a potent pan-AMPK activator that functions as an AMP mimetic. researchgate.net These findings strongly suggest that the indole acetic acid scaffold is a viable starting point for the development of novel AMPK activators. The this compound core could be derivatized to optimize interactions with the AMPK complex, potentially leading to the discovery of new therapeutic agents for metabolic diseases. acs.orgresearchgate.net

| Compound Class | Example Compound | Mechanism of AMPK Activation |

|---|---|---|

| Indole Acid Derivatives | PF-06409577 | Direct allosteric activation |

| Thiazolyl Acetic Acid Derivatives | Activator-3 | AMP mimetic, direct activation |

Glutaminase (GLS1) Inhibition

Glutaminase 1 (GLS1) is a key enzyme in the metabolic pathway of glutaminolysis, which converts glutamine to glutamate. nih.gov This pathway is often upregulated in cancer cells to support their rapid growth and proliferation. nih.gov Therefore, inhibiting GLS1 has emerged as a promising strategy for cancer therapy. nih.govnih.gov

The current landscape of GLS1 inhibitors is dominated by compounds such as bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and other 1,3,4-thiadiazole derivatives. nih.govnih.gov There is a lack of specific reports on the GLS1 inhibitory activity of this compound derivatives in the reviewed literature. However, the search for novel GLS1 inhibitors with improved pharmacological properties is ongoing. The structural features of the this compound scaffold could be explored for their potential to interact with the active or allosteric sites of GLS1. This represents an underexplored area of research with potential for the discovery of new anti-cancer agents.

Receptor Modulation and Agonist/Antagonist Activities

Cholecystokinin (B1591339) Type A (CCK-A) Receptor Antagonism

The cholecystokinin (CCK) receptors, divided into CCK-A (or CCK-1) and CCK-B (or CCK-2) subtypes, are involved in various physiological processes in the gastrointestinal system and the central nervous system. wikipedia.org Antagonists of the CCK-A receptor have been investigated for the treatment of conditions such as gastric acid-related disorders. wikipedia.orgnih.gov

The development of non-peptidal CCK receptor antagonists has revealed that the indole moiety is a key structural feature for potent and selective ligands. lupinepublishers.com A prominent example is Devazepide, a potent and selective CCK-A antagonist that incorporates a 1,4-benzodiazepine (B1214927) template and an indole moiety. lupinepublishers.com This suggests that the indole ring of this compound could serve as a crucial pharmacophore for interaction with the CCK-A receptor. By designing and synthesizing derivatives of this core structure, it may be possible to develop novel and selective CCK-A receptor antagonists.

Dopamine (B1211576) D2/D3 Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of a range of neuropsychiatric disorders. elifesciences.orgmdpi.com Due to the high homology between these two receptor subtypes, achieving selectivity has been a significant challenge in drug development. mdpi.com

Recent research has explored the use of bitopic ligands, which interact with both the primary binding site and a secondary, allosteric site, to achieve D3 receptor selectivity. nih.gov Notably, indole-containing fragments have been successfully incorporated as secondary pharmacophores in the design of such ligands. nih.gov For instance, indole-2-carboxamides have been appended to an eticlopride-based scaffold, resulting in bitopic ligands with high affinity for both D2 and D3 receptors. nih.gov These studies underscore the importance of the indole scaffold in modulating the activity of D2 and D3 receptors. The this compound framework presents an opportunity for the design of novel dopamine receptor modulators, potentially with unique selectivity profiles.

| Compound Series | Target Receptors | Role of Indole Moiety | Observed Activity |

|---|---|---|---|

| Eticlopride-based Bitopic Ligands | Dopamine D2/D3 | Secondary Pharmacophore (as indole-2-carboxamide) | High binding affinity for both D2 and D3 receptors |

Serotonin (B10506) Receptor Interactions

Derivatives of indole are widely recognized for their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are crucial in regulating a wide range of physiological and pathological processes. The structural similarity of the indole nucleus to serotonin allows these compounds to bind to various 5-HT receptor subtypes, exhibiting a range of effects from agonism to antagonism.

Research on various indole derivatives has demonstrated significant affinity for several serotonin receptor subtypes, including 5-HT1A and 5-HT2A. For instance, certain marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have shown high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptor subtypes. researchgate.net The substitution pattern on the indole ring plays a critical role in determining the binding affinity and selectivity for different serotonin receptors. For example, fluorination at the 5-position of the indole ring in some N,N-dimethyltryptamine analogs has been shown to increase affinity for the 5-HT1A receptor. researchgate.net

Molecular docking studies have provided insights into the binding modes of indole derivatives within the orthosteric binding pocket of serotonin receptors. A key interaction often involves a salt bridge formation between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic pocket of the receptor. nih.gov In the case of the 5-HT2A receptor, an additional hydrogen bond can form between the NH group of the indole and the side chain of a threonine residue (Thr 3.37). nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Indole Derivatives for Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B/1D | 5-HT2A | 5-HT2B | 5-HT6 | 5-HT7 |

|---|---|---|---|---|---|---|

| 5-chloro-N,N-dimethyltryptamine | High Affinity | Good Affinity | - | Strong Affinity | - | Strong Affinity |

| 5-bromo-N,N-dimethyltryptamine | - | Good Affinity | - | - | - | - |

| 5-iodo-N,N-dimethyltryptamine | - | Good Affinity | - | - | - | - |

Data extrapolated from studies on marine-inspired indole alkaloids. researchgate.net The term "High/Strong/Good Affinity" is used as reported in the source, which did not always provide specific Ki values.

Studies on Protein-Ligand Binding and Molecular Recognition

The interaction of small molecules like this compound derivatives with proteins is fundamental to their biological activity. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. The specific three-dimensional arrangement of these interactions determines the binding affinity and selectivity of the ligand for its protein target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For indole derivatives, docking studies have been instrumental in understanding their interactions with targets like serotonin receptors and enzymes. These studies often reveal that the indole ring participates in hydrophobic interactions, while polar substituents, such as amino and carboxyl groups, can form key hydrogen bonds and electrostatic interactions with amino acid residues in the protein's active site. nih.govresearchgate.net

For instance, in studies of 4-aminophenyl substituted indole derivatives, molecular docking revealed successful docking of the ligands into the binding site of the target protein, with hydrogen bonding playing a significant role. researchgate.net The specific amino acid residues involved in these interactions dictate the stability of the protein-ligand complex.

While specific protein-ligand binding studies for this compound are not extensively documented, its structure suggests several potential points of interaction. The 4-amino group can act as a hydrogen bond donor, while the carboxylic acid moiety of the acetic acid side chain can act as both a hydrogen bond donor and acceptor, as well as participate in electrostatic interactions. The indole ring itself provides a scaffold for hydrophobic interactions.

Other Reported Biological Activities (e.g., Antioxidant Potential)

Indole derivatives have been investigated for a variety of other biological activities, with their antioxidant potential being a notable area of research. The indole nucleus can act as a scavenger of free radicals, which are implicated in a range of diseases. The antioxidant activity of indole derivatives is often attributed to the ability of the indole nitrogen to donate a hydrogen atom.

Studies on various C-3 substituted indole derivatives have shown that the nature of the substituent at this position can significantly modulate their antioxidant capacity. nih.gov For example, the introduction of a pyrrolidinedithiocarbamate moiety at the C-3 position has been shown to confer significant antioxidant properties. nih.gov Furthermore, arylidene-1H-indole-2-carbohydrazones have demonstrated antioxidant activity in various assays, with the activity being dependent on the number and position of hydroxyl groups on the arylidene moiety. nih.govunica.it

The antioxidant potential of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Table 2: Antioxidant Activity of Selected Indole Derivatives

| Compound Type | Assay | Observed Activity |

|---|---|---|

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Activity dependent on hydroxyl and methoxy/diethylamino group substitution. nih.govunica.it |

| C-3 Substituted Indoles (with pyrrolidinedithiocarbamate) | DPPH, Fe2+ chelating | Significant antioxidant properties. nih.gov |

Given the presence of the electron-donating amino group on the indole ring of this compound, it is plausible that its derivatives could possess antioxidant properties. This amino group could enhance the radical scavenging ability of the indole nucleus.

Signal Transduction Pathway Analysis (e.g., MAPK, JNK, Caspase cascades)

Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. Indole derivatives have been shown to modulate several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, which are involved in processes such as cell proliferation, differentiation, and apoptosis.

One related compound, indole-3-acetic acid, has been found to activate the ERK and JNK pathways. This activation may be mediated through receptors such as Toll-like receptor 4 (TLR4), with the TLR4-JNK pathway being implicated in the anti-proliferative effects of indole-3-acetic acid in certain cancer cells.

Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis) and inflammation. The activation of caspase cascades is a hallmark of apoptosis. While direct evidence linking 4-aminoindole (B1269813) derivatives to caspase activation is limited, the pro-apoptotic effects of some anticancer indole derivatives suggest a potential interaction with these pathways. For example, some indole derivatives have been shown to induce apoptosis in cancer cells, which would involve the activation of caspases.

The potential for this compound derivatives to modulate these signaling pathways would depend on their specific interactions with upstream receptors and kinases. The substitution pattern on the indole ring and the nature of the side chains would be critical in determining which pathways are affected and the nature of the response (e.g., activation or inhibition). Further research is needed to elucidate the specific effects of this compound and its derivatives on the MAPK, JNK, and caspase signaling cascades.

Structure Activity Relationship Sar and Structural Modifications

Impact of Amino Group Position and Substitution on Biological Activity

The position and substitution of the amino group on the indole (B1671886) ring are critical determinants of biological activity. While the parent compound is 4-amino substituted, the location of this group significantly influences molecular interactions.

Research into N-substituted derivatives of related compounds, such as 2-(4-amino-2-methyl-1H-indol-3-yl)acetic acid and its 6-amino isomer, has been undertaken to explore the potential for derivatization at the amino group. researcher.life This suggests that the amino group serves as a key handle for modification, allowing for the attachment of various substituents to probe the binding pocket of biological targets and alter physicochemical properties like solubility and membrane permeability.

Role of Indole Ring Substituents in Modulating Bioactivity

Substituents on the benzene (B151609) portion of the indole ring play a pivotal role in fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Studies on various 4-substituted indole-3-acetic acid analogs have provided valuable SAR data. For example, the synthesis and biological evaluation of 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) revealed potent root formation-promoting activity. nih.gov A comparison with other 4-substituted analogs like 4-chloroindole-3-acetic acid (4-Cl-IAA) and 4-methylindole-3-acetic acid (4-CH₃-IAA) demonstrated that the nature of the substituent at the 4-position significantly alters the biological activity profile. nih.gov Specifically, the electron-withdrawing trifluoromethyl group in 4-CF₃-IAA conferred strong root-promoting activity, whereas the methyl group in 4-CH₃-IAA resulted in only weak activity in the same assay. nih.gov

Conversely, in a different biological context, research on a series of indole derivatives as cysteinyl-leukotriene-1 (CysLT₁) antagonists found that substitution at the 4-position of the indole ring was generally the least favorable for activity. researchgate.net This indicates that the optimal substitution pattern on the indole ring is highly dependent on the specific biological target.

The table below summarizes the comparative activity of various 4-substituted IAA analogs in different bioassays. nih.gov

| Compound | Substituent at Position 4 | Root Formation (Black Gram) | Hypocotyl Growth Inhibition (Chinese Cabbage) | Hypocotyl Swelling (Black Gram) |

| 4-CF₃-IAA | -CF₃ | Strong | Weaker than 4-CH₃-IAA and 4-Cl-IAA | Weaker than 4-CH₃-IAA and 4-Cl-IAA |

| 4-CH₃-IAA | -CH₃ | Weak | Strong | Strong |

| 4-Cl-IAA | -Cl | Not specified | Strong | Strong |

| IAA | -H | Standard | Standard | Standard |

Effect of Acetic Acid Side Chain Modifications

The acetic acid side chain is a crucial component for the biological activity of this class of compounds, and its modification can lead to significant changes in efficacy and mechanism of action.

Modifications can range from simple esterification or amidation to more complex conjugations. For instance, converting the carboxylic acid of IAA into conjugates with various amino acids has been shown to produce compounds with activities sometimes exceeding that of the parent molecule. nih.gov This strategy effectively extends the side chain and introduces new functional groups, altering the molecule's polarity, size, and potential for hydrogen bonding.

More profound modifications include altering the core structure of the side chain itself. Research has shown that introducing a 3-methylfuran-2(5H)-one structure in place of the carboxylic acid portion of IAA resulted in a compound with dual activity, capable of both inducing seed germination and suppressing embryonic root growth. frontiersin.org Another approach involves replacing the carboxylic acid with a sulfonate group or forming carboxamide-sulfonate derivatives, which has been shown to yield potent ectonucleotidase inhibitors. nih.govrsc.org These examples underscore the versatility of the acetic acid side chain as a platform for structural modification to achieve desired biological outcomes. The antidiabetic peptide tirzepatide, for example, utilizes a complex side chain attached to a lysine (B10760008) residue, which includes a C₂₀ fatty diacid moiety, to enhance its binding to albumin and dramatically extend its half-life. wikipedia.org This principle of using side-chain modification to improve pharmacokinetic properties is a key strategy in drug design.

Rational Design Principles for Optimized Indole-Acetic Acid Derivatives

The rational design of novel indole-acetic acid derivatives relies on a deep understanding of the SAR principles governing their activity. mdpi.com The goal is to optimize interactions with the target protein while maintaining favorable physicochemical and pharmacokinetic properties.

A key strategy involves identifying the essential pharmacophore and then systematically modifying the non-essential parts of the molecule. For indole-acetic acid derivatives, the indole nucleus often serves as the core scaffold for binding, while the substituents on the ring and the acetic acid side chain are modified to enhance potency and selectivity. nih.govacs.org

Lead optimization efforts for CRTH2 receptor antagonists, for example, involved structural modification of the amide part of an initial lead compound, which led to the identification of more potent derivatives. nih.gov This process often involves iterative cycles of design, synthesis, and biological testing, guided by computational methods like molecular docking to predict binding modes and affinities. acs.org The optimization process may focus on improving target binding, increasing metabolic stability, enhancing solubility, or reducing off-target effects.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single hybrid molecule. This approach can lead to compounds with improved affinity, better efficacy, or a dual mechanism of action.

For indole-based structures, this strategy has been successfully employed. One example is the creation of 1,2,4-triazolo-linked bis-indolyl conjugates. mdpi.com In this design, two indole moieties are linked via a 1,2,4-triazole (B32235) ring, resulting in hybrid molecules that act as dual inhibitors of tankyrase and PI3K, important targets in cancer therapy. mdpi.com The triazole ring acts as a rigid linker, positioning the two indole pharmacophores in a specific orientation to interact with both targets.

Another example is the synthesis of hybrid molecules combining the indole-3-acetic acid scaffold with triazole and Schiff base moieties. nih.govfrontiersin.org This approach aims to merge the known biological activities of these individual components to create novel compounds with potential antioxidant and antimicrobial properties. nih.govfrontiersin.org These strategies highlight the potential of molecular hybridization to generate novel indole-acetic acid derivatives with unique and enhanced biological activities.

Applications As Chemical Probes and Research Tools

Utilization in Chemical Biology for Target Identification

Indole (B1671886) derivatives serve as effective molecular probes for discovering and validating new drug targets. mdpi.comresearchgate.net Their structural versatility allows for the creation of large libraries of related compounds, which can be screened against various cell lines or biological systems to identify molecules that produce a desired effect. Once an active compound is found, it can be used as a "bait" in chemical biology techniques to isolate and identify its specific protein target.

Key biological targets that have been identified or studied using indole-based probes include:

Protein Kinases: Many indole derivatives have been developed as inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com

Tubulin: The indole core is a key feature of many compounds that interfere with the polymerization of tubulin into microtubules, a process essential for cell division. nih.govnih.gov This makes them important tools for cancer research.

p53 Pathway: Certain indole derivatives have been investigated for their ability to modulate the p53 tumor suppressor pathway. mdpi.com

The process often involves synthesizing a series of derivatives and studying how changes in the structure affect biological activity, a process known as establishing a structure-activity relationship (SAR). This helps in identifying the key molecular features required for target engagement.

Use in Investigating Protein-Ligand Interactions

The indole nucleus plays a crucial role in how these molecules bind to their protein targets. nih.govmdpi.com Its aromatic and hydrophobic nature, combined with the hydrogen-bonding capability of the nitrogen atom, allows it to participate in a variety of non-covalent interactions within a protein's binding site. mdpi.com

Computational methods like molecular docking and molecular dynamics are frequently used to model and understand these interactions. nih.govnih.gov These studies reveal how indole derivatives orient themselves within the active site of a protein and which amino acid residues are critical for binding. nih.govrsc.org

Common Protein-Ligand Interactions for Indole Derivatives:

| Interaction Type | Description | Key Amino Acid Residues Involved |

|---|---|---|

| π-π Stacking | Interaction between the aromatic indole ring and the aromatic side chains of amino acids like tryptophan, tyrosine, or phenylalanine. mdpi.com | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| Hydrophobic Interactions | The nonpolar parts of the indole molecule interact favorably with hydrophobic pockets in the protein. nih.govnih.gov | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Hydrogen Bonding | The nitrogen atom in the indole ring can act as a hydrogen bond donor, while other substituents can act as acceptors. mdpi.comnih.gov | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Cation-π Interactions | The electron-rich indole ring can interact with positively charged amino acid residues. mdpi.com | Lysine (B10760008) (Lys), Arginine (Arg) |

These detailed interaction studies are fundamental for optimizing lead compounds in drug discovery, allowing chemists to design molecules with higher affinity and selectivity for their intended target. mdpi.com

Applications in Enzymatic Activity Studies

Indole acetic acid and its derivatives have been widely used to study and inhibit the activity of various enzymes, which is crucial for understanding disease pathogenesis and developing new therapies.

For instance, a new class of indole acetic acid sulfonate derivatives was synthesized and shown to be potent inhibitors of ectonucleotidases, enzymes that are implicated in the tumor microenvironment. rsc.org Kinetic studies revealed that these compounds could block the enzymes through different mechanisms, such as competitive or un-competitive binding. rsc.org Other studies have investigated indole acetic acid derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov These studies found that the position of the acetic acid group on the indole ring significantly impacted inhibitory efficacy. nih.gov

Examples of Indole Derivatives in Enzymatic Studies:

| Compound Class | Target Enzyme | Findings |

|---|---|---|

| Indole acetic acid sulfonates | Ectonucleotidases (e.g., h-e5'NT) | Exhibited potent, sub-micromolar inhibition (IC₅₀ values from 0.32 to 0.81 μM). rsc.org |

| 1-Indole acetic acid | Aldose Reductase | Showed higher inhibitory efficacy compared to 3-indole acetic acid, creating a stronger interaction with the NADP+ cofactor. nih.gov |

| Indole-linked triazole sulfonamides | Mycobacterial Carbonic Anhydrase | Derivatives demonstrated significant inhibitory activity, highlighting their potential as antitubercular agents. acs.org |

Preclinical Investigative Applications of Indole Derivatives

The therapeutic potential of numerous indole derivatives has been evaluated in a wide range of preclinical studies, encompassing both in vitro (cell-based) and in vivo (animal model) experiments. researchgate.netchula.ac.th These investigations are critical for assessing a compound's efficacy and for understanding its mechanism of action before it can be considered for human clinical trials. researchgate.net

Indole derivatives have shown promise in preclinical models for a variety of diseases:

Oncology: A vast number of indole derivatives have been tested against various cancer cell lines and in animal models of cancer. nih.govnih.govmdpi.com They have been shown to inhibit tumor growth by targeting key cancer-related pathways, such as cell proliferation, angiogenesis (the formation of new blood vessels), and apoptosis (programmed cell death). nih.govnih.govmdpi.com For example, indole-chalcone derivatives have been found to effectively suppress cancer cell proliferation with IC₅₀ values in the nanomolar range. nih.gov

Neurodegenerative Diseases: Researchers have explored indole derivatives for their neuroprotective effects in models of diseases like Parkinson's. mdpi.com One study showed that the indole derivative NC009-1 could reduce neuroinflammation and oxidative stress, leading to improved behavioral outcomes in a mouse model of the disease. mdpi.com

Inflammatory Diseases: The anti-inflammatory properties of indole derivatives are also an active area of research. nih.gov They have been shown to modulate key inflammatory pathways, such as NF-κB and COX-2. nih.gov

Immunotoxins and Targeted Delivery Research

To enhance the therapeutic efficacy of indole derivatives and reduce potential side effects, researchers are exploring targeted delivery strategies. nih.gov The core idea is to deliver the active compound specifically to diseased cells or tissues, sparing healthy ones.

One approach involves conjugating the indole derivative to a molecule that can home in on a specific target. While the classic definition of an immunotoxin involves a toxin linked to an antibody, the broader principle of targeted delivery is being applied to indole compounds. This can include:

Conjugation to Ligands: Linking the indole derivative to a ligand that binds to a receptor overexpressed on cancer cells.

Encapsulation in Nanoparticles: Packaging the drug into nanoparticles that are designed to accumulate in tumor tissue. nih.gov

A study on the indole derivative 3-IAld in a mouse model of cystic fibrosis demonstrated the power of this approach. By using targeted drug delivery technologies, researchers could efficiently deliver the compound to the affected organs, restoring immune balance and reducing inflammation without causing systemic toxicity. nih.gov This highlights the potential for advanced delivery systems to unlock the full therapeutic potential of indole-based agents.

Future Research Directions and Perspectives

Emerging Trends in Indole-Acetic Acid Derivative Research

The field of indole-acetic acid (IAA) and its derivatives is experiencing a renaissance, driven by expanding applications beyond its traditional role as a plant hormone. A significant trend is the growing demand for IAA-based formulations in sustainable agriculture and biotechnology. 360researchreports.com As of 2024, these formulations are integral to over 60% of commercial plant tissue cultures, with demand from agritech companies increasing by 25% since 2022 for crop yield optimization. 360researchreports.com

Researchers are increasingly focused on creating IAA derivatives with enhanced properties, such as improved stress resistance in crops. Field trials have already demonstrated a 19% increase in drought tolerance in cereals treated with specific IAA derivatives. 360researchreports.com This trend suggests a promising future for 2-(4-amino-1H-indol-1-yl)acetic acid, where modifications to its structure could yield specialized agrochemicals.

Furthermore, the utility of IAA analogs as pharmaceutical intermediates is a rapidly expanding area. 360researchreports.com The indole (B1671886) scaffold is a cornerstone in modern drug discovery, and derivatives are being investigated for a multitude of therapeutic applications. mdpi.com The gut microbiota's production of IAA and its subsequent anti-inflammatory, anti-tumor, and neuro-modulatory effects in the host are also gaining significant attention, pointing to the potential of IAA derivatives as biotherapeutics. nih.gov

Potential for Novel Therapeutic Scaffolds

The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.commdpi.com This versatility positions indole derivatives as valuable starting points for the design of new drugs targeting diverse diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.com

Recent research has highlighted the potential of indole-acetic acid derivatives as potent inhibitors of various enzymes. For instance, newly synthesized indole acetic acid sulfonate derivatives have shown significant inhibitory activity against ectonucleotidases, which are therapeutic targets for cancer. nih.govresearchgate.net Some of these compounds exhibited inhibitory concentrations (IC50) in the sub-micromolar range, demonstrating a substantial increase in potency compared to standard inhibitors. nih.govresearchgate.net

Moreover, studies have explored indole-acetic acid derivatives as aldose reductase inhibitors, which could be beneficial in preventing diabetic complications. nih.gov The unique structure of this compound, with its amino group on the benzene (B151609) ring and the acetic acid moiety at the N1 position, offers a distinct chemical space for developing novel therapeutic agents. The placement of these functional groups could lead to unique interactions with biological targets, creating opportunities for selective and potent drugs. Marked differences in aldose reductase inhibition have already been noted between 1- and 3-indole acetic acid derivatives, underscoring the importance of substituent placement. nih.gov

Table 1: Selected Research Findings on Indole-Acetic Acid Derivatives

| Derivative Class | Therapeutic Target | Key Finding | Reference |

|---|---|---|---|

| Indole Acetic Acid Sulfonates | Ectonucleotidases (e.g., h-ENPP1) | Compound 5e showed an IC50 of 0.32 ± 0.01 μM, a 58-fold increase in potency over the standard inhibitor suramin. | nih.govresearchgate.net |

| Indole Acetic Acid Sulfonates | Ecto-5'-nucleotidase (h-e5'NT) | Compound 5c had an IC50 of 0.37 ± 0.03 μM, a 115-fold increase in potency compared to sulfamic acid. | nih.govresearchgate.net |

| 1-Indole Acetic Acid | Aldose Reductase | Showed higher inhibitory efficacy compared to 3-indole acetic acid, attributed to stronger electrostatic interaction with NADP+. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advancements in Synthetic Approaches

The synthesis of complex indole derivatives is continually evolving, with new methodologies enabling more efficient and diverse production. Traditional methods are being supplemented and replaced by advanced techniques that offer improved yields and reduced reaction times. evitachem.com

Microwave-assisted synthesis, for example, has emerged as a powerful tool for accelerating reactions in the synthesis of indole derivatives. evitachem.comijper.org Modern catalytic systems are also transforming the field. Rhodium(III)-catalyzed C-H activation and annulation reactions, for instance, provide a rapid and atom-economical route to construct complex indole-fused heterocyclic systems. acs.org

For a molecule like this compound, these advancements are critical. The synthesis would likely involve a multi-step process, starting with the protection of functional groups on a substituted indole, followed by reactions to introduce the acetic acid side chain at the N1 position. For example, a common strategy involves the protection of indole-3-acetic acid, followed by nucleophilic substitution with an alkyl bromide under strong base conditions, and subsequent deprotection to yield the target compound. nih.gov The synthesis of 4-amino indoles specifically can be achieved through tandem reactions of 2-alkynylanilines. rsc.org These advanced synthetic routes provide the necessary tools to produce this compound and its analogs for further investigation. nih.govresearchgate.net

Integration of Advanced Computational Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to indole-acetic acid derivatives is no exception. Techniques such as molecular modeling, protein-ligand docking simulations, and quantitative structure-activity relationship (QSAR) analysis are being used to accelerate the research and development process. unicamp.brnih.gov

These computational approaches allow researchers to predict the biological activity of novel derivatives before they are synthesized, saving time and resources. nih.gov For example, molecular modeling has been successfully used to understand the interaction between indole-acetic acid derivatives and the enzyme aldose reductase, explaining the higher inhibitory efficacy of 1-indole acetic acid compared to its 3-substituted counterpart. nih.gov

In the context of this compound, computational methods can be employed to:

Predict Binding Affinity: Simulate the docking of the molecule into the active sites of various therapeutic targets to identify potential biological activities. nih.gov

Guide Derivative Design: Analyze how structural modifications would affect the molecule's properties and interactions with a target, thereby guiding the synthesis of more potent and selective compounds. unicamp.br

Elucidate Metabolic Pathways: Use bioinformatics and structural modeling to predict the enzymes and pathways involved in the biosynthesis or degradation of the compound. nih.gov

The integration of these in silico techniques with in vitro experiments creates a powerful, synergistic approach to efficiently explore the therapeutic potential of novel molecules like this compound. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structural and vibrational properties of 2-(4-amino-1H-indol-1-yl)acetic acid?

- Methodological Answer : Fourier-transform infrared (FT-IR) and Raman spectroscopy (FT-Raman) are critical for identifying functional groups and vibrational modes, while nuclear magnetic resonance (FT-NMR) provides insights into electronic environments and molecular connectivity. Theoretical calculations (e.g., density functional theory) can validate experimental spectral data and predict vibrational frequencies . For example, studies on analogous indole derivatives employed these techniques to resolve conformational isomerism and hydrogen-bonding interactions .

Q. How can researchers optimize the synthesis of this compound derivatives for improved yield?

- Methodological Answer : Solid-phase synthesis or organometallic coupling on resin supports may enhance reaction efficiency, as demonstrated in indole-based heterocycle synthesis . Key steps include protecting the amino group during acetic acid side-chain attachment and using catalysts like palladium for cross-coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to minimize byproducts .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (20–25°C) promotes crystal growth. X-ray diffraction studies of structurally similar compounds (e.g., 4,6-dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid) revealed that hydrogen-bonding networks between the indole NH and carboxylate groups stabilize crystal packing .

Advanced Research Questions

Q. How do computational methods resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moments or frontier molecular orbitals (HOMO-LUMO gaps) can arise from solvent effects or basis set limitations. Hybrid functionals (e.g., B3LYP) with dispersion corrections and solvent models (e.g., PCM) improve agreement with experimental UV-Vis and NMR data . For example, vibrational mode mismatches in indole derivatives were resolved by scaling calculated frequencies to match FT-IR observations .

Q. What strategies are used to analyze the biological activity of this compound derivatives, particularly regarding structure-activity relationships (SAR)?

- Methodological Answer : SAR studies require systematic modification of the indole ring (e.g., substituent position, electron-donating/withdrawing groups) and acetic acid side chain (e.g., esterification, amidation). Biological assays (e.g., antimicrobial or anticancer screens) paired with molecular docking can identify key interactions with target proteins (e.g., kinases or DNA-binding enzymes) . For instance, N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide derivatives showed enhanced activity due to halogen-mediated hydrophobic interactions .

Q. How can researchers address challenges in interpreting overlapping signals in NMR spectra of this compound?

- Methodological Answer : 2D NMR techniques (e.g., COSY, HSQC, HMBC) differentiate overlapping proton and carbon signals. For example, HMBC correlations between the indole NH and adjacent carbons can confirm substitution patterns. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR may resolve dynamic effects causing signal broadening .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the stability of co-crystals involving this compound?

- Methodological Answer : Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., pyrimidines or carboxylic acids) enhances stability. X-ray crystallography of 4,6-dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid co-crystals revealed N–H···O and O–H···N interactions, while π-π stacking between indole rings contributes to layered structures .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating experimental results in studies of this compound?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) can identify outliers in spectroscopic or crystallographic datasets. For computational data, error metrics (e.g., RMSD between experimental and calculated bond lengths) and cross-validation with multiple software packages (e.g., Gaussian vs. ORCA) ensure robustness .

Q. How should researchers handle discrepancies between theoretical and experimental pKa values for the acetic acid moiety?

- Methodological Answer : Solvent-specific pKa calculations (e.g., using COSMO-RS) account for solvation effects. Experimental validation via potentiometric titration in aqueous/organic mixtures refines predictions. Studies on similar indole-acetic acid derivatives highlighted deviations up to 0.5 units due to solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.